2,6-Dichloro-4-methyl-3-nitropyridine
Overview
Description
The compound 2,6-Dichloro-4-methyl-3-nitropyridine is a pyridine derivative that is of interest in various chemical research areas due to its potential applications in synthesis and material science. While the provided papers do not directly discuss 2,6-Dichloro-4-methyl-3-nitropyridine, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related nitropyridine compounds often involves multi-step reactions including substitution, nitration, and ammoniation processes. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, with the structure confirmed by various spectroscopic methods . Similarly, 2-amino-3-nitropyridine-6-methoxy was obtained from 2,6-Dichloropyridine, indicating that dichloropyridine derivatives can be precursors for amino-nitropyridine compounds . These methods could potentially be adapted for the synthesis of 2,6-Dichloro-4-methyl-3-nitropyridine.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the solid-state structure of nitropyridine derivatives. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . The structure and spectroscopic behavior of other adducts, such as the one formed by 3-methylpyridine with 2,6-dichloro-4-nitrophenol, were also determined by X-ray diffraction, highlighting short N-H-O hydrogen bridges . These studies suggest that 2,6-Dichloro-4-methyl-3-nitropyridine may also exhibit interesting structural features that could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of nitropyridine compounds can be influenced by their substituents. For instance, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine was used as a building block for the synthesis of olomoucine, demonstrating its utility in constructing complex molecules . Autohetarylation reactions, as observed with 4,6-dimethyl-5-nitro-2-chloro-3-cyanopyridine, indicate that nitropyridines can undergo unexpected transformations in the presence of bases . These findings suggest that 2,6-Dichloro-4-methyl-3-nitropyridine could participate in a variety of chemical reactions, potentially leading to novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitropyridine derivatives have been extensively studied. Investigations into compounds such as 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine have included analyses of molecular structures, vibrational wavenumbers, NBO, and NMR chemical shifts . These studies provide insights into the stability, charge delocalization, and reactive sites of the molecules. The effects of solvents on the emission spectra of these compounds have also been explored, which could be relevant for understanding the properties of 2,6-Dichloro-4-methyl-3-nitropyridine .
Scientific Research Applications
Structural Analysis and Spectroscopic Behavior
Research has focused on analyzing the structure of chemical compounds related to 2,6-Dichloro-4-methyl-3-nitropyridine. For instance, the structure of an adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined using X-ray diffraction, revealing insights into hydrogen bridge formation and proton transfer mechanisms (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993). Another study synthesized 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and examined its structure using X-ray analysis, contributing to the understanding of molecular interactions in similar chemical compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).
Molecular Structure and Spectroscopic Analyses
Studies have explored the molecular structures, vibrational wavenumbers, and electronic properties of compounds closely related to 2,6-Dichloro-4-methyl-3-nitropyridine. This includes investigations into their molecular electrostatic potentials and NMR chemical shifts, providing a deeper understanding of their reactivity and stability (Velraj, Soundharam, & Sridevi, 2015). Another study examined the conformational stability and vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine, revealing insights into charge transfer and molecular stability (Balachandran, Lakshmi, & Janaki, 2012).
Reactivity and Chemical Synthesis
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-4-methyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJNIYUZFQWYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619253 | |
Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methyl-3-nitropyridine | |
CAS RN |
60010-03-9 | |
Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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